molecular formula C11H10N4O B1269980 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol CAS No. 516455-57-5

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B1269980
CAS No.: 516455-57-5
M. Wt: 214.22 g/mol
InChI Key: RRXNULSELUJDDO-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . Pyrazole derivatives are also significant in medicinal chemistry due to their wide range of biological activities. The combination of these two moieties in a single molecule makes this compound a compound of interest for various scientific research applications.

Mechanism of Action

Target of Action

The primary target of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, which is a benzimidazole derivative, is tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound inhibits the activity of tubulin proteins by binding to the colchicine-sensitive site of tubulin . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division process, specifically the mitotic spindle assembly, chromosome segregation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cells .

Pharmacokinetics

It is known that benzimidazole derivatives, in general, have good absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. By disrupting microtubule dynamics and causing cell cycle arrest, the compound can inhibit the growth and proliferation of cells . This makes it a potential candidate for use as an anticancer agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway . This compound also affects the cell cycle, causing cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, this compound modulates gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as increased oxidative stress and mitochondrial dysfunction . These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative metabolism, such as cytochrome P450 enzymes . These interactions can alter the metabolic flux and levels of metabolites, affecting cellular energy production and redox balance . Additionally, this compound can be metabolized into various derivatives, which may have different biological activities and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific organelles, such as mitochondria and the nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the mitochondria and the nucleus, where it interacts with various biomolecules . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles . This subcellular localization is essential for the compound’s biological activity and therapeutic potential.

Chemical Reactions Analysis

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzimidazole or pyrazole rings are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar pharmacological activities.

    Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse biological activities.

The uniqueness of this compound lies in the combination of both benzimidazole and pyrazole moieties, which may result in synergistic effects and enhanced biological activities compared to individual benzimidazole or pyrazole derivatives.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXNULSELUJDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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